molecular formula C16H13N3O2S2 B2539489 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207000-68-7

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2539489
CAS No.: 1207000-68-7
M. Wt: 343.42
InChI Key: ULJMGVRMVWEHCK-UHFFFAOYSA-N
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Description

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea is a novel synthetic compound designed for advanced pharmacological research, merging a privileged thiazole scaffold with a thiourea bridge. This molecular architecture is of significant interest in medicinal chemistry, particularly for investigating new anticancer and anti-inflammatory therapeutics . The compound's structure incorporates key pharmacophores: the 4-phenylthiazole moiety is a common feature in many bioactive molecules, while the acetyl group at the 5-position offers a potential site for interaction with biological targets. The thiourea linkage, connected to a thiophene ring, is known for its ability to form multiple hydrogen bonds, which can facilitate strong and selective binding to enzyme active sites . Thiourea derivatives similar to this compound have demonstrated a broad spectrum of biological activities in scientific studies. Researchers have found that such compounds can exhibit potent anticancer activity by inhibiting the growth of various human cancer cell lines and have been shown to target specific molecular pathways involved in cancer progression . Furthermore, the structural framework suggests potential for anti-inflammatory activity . Related aryl-thiazole and thiourea compounds have been investigated for their ability to modulate immune responses and inflammatory conditions, making them valuable tools for immunology research . The mechanism of action for compounds of this class often involves the inhibition of key enzymes or the modulation of cytokine signaling pathways . This product is intended for non-human in vitro research applications only, such as cell-based assays, target identification, and mechanism-of-action studies. It is supplied with detailed quality control documentation to ensure experimental reproducibility. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-10(20)14-13(11-6-3-2-4-7-11)18-16(23-14)19-15(21)17-12-8-5-9-22-12/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJMGVRMVWEHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5-acetyl-4-phenylthiazole with thiophene-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The urea and acetyl groups participate in condensation reactions :

  • Thiosemicarbazide Reactions : The acetyl group reacts with thiosemicarbazide in ethanol/HCl to form hydrazonothiazole derivatives, as seen in similar thiazole-acetyl systems .

  • Heterocyclization : The urea moiety can undergo cyclization with α-haloketones (e.g., ethyl 2-chloro-3-oxobutanoate) to form fused thiazine or thiadiazole systems .

Example Reaction Pathway :

  • 5-Acetylthiazole + ThiosemicarbazideHydrazonothiazole (via HCl-catalyzed condensation) .

  • Hydrazonothiazole + α-HaloketoneBicyclic Thiazine (in dioxane with triethylamine) .

Electrophilic Substitution on the Thiophene Ring

The thiophene-2-yl group undergoes electrophilic substitution at the 5-position:

  • Sulfonation and Nitration : Directed by the electron-rich thiophene ring, these reactions occur under mild acidic conditions .

  • Cross-Coupling : Palladium-catalyzed Suzuki or Heck couplings enable functionalization of the thiophene ring for further derivatization .

Stability and Degradation

  • Acidic Conditions : The urea linker hydrolyzes slowly in strong acids (e.g., HCl) to yield 5-acetyl-4-phenylthiazol-2-amine and thiophene-2-isocyanate .

  • Thermal Stability : Decomposition occurs above 250°C, with the acetyl group undergoing keto-enol tautomerism prior to degradation .

Biological Implications of Reactivity

Scientific Research Applications

Biological Activities

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that this compound can inhibit cell proliferation in human cancer cells, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Research indicates that derivatives of thiazole, including this compound, show potent inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Acetylcholinesterase Inhibition

Given its structural features, this compound may also act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar thiazole structures have shown promising results in inhibiting acetylcholinesterase activity, thereby enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
CytotoxicityDemonstrated significant inhibition of cancer cell growth across multiple cell lines.
Antimicrobial ActivityShowed effective bactericidal properties against various pathogenic bacteria.
Neuroprotective EffectsExhibited potential as an acetylcholinesterase inhibitor, suggesting therapeutic use in Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Substituents on Thiazole/Urea Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 5-Acetyl-4-phenylthiazole C₁₈H₁₄N₃O₂S₂ 384.46 Not Reported Not Reported
TTU6 4-Cyanophenyl C₁₅H₁₀N₄OS₂ 334.40 199–201 87
TTU8 4-Nitrophenyl C₁₄H₁₀N₄O₃S₂ 362.38 275–277 45
TTU16 Naphthalen-2-yl C₁₉H₁₄N₃O₂S₂ 403.47 229–231 58

Anticancer Activity

Compounds like 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea () and 5h () exhibit moderate to potent anticancer activity against renal (A-498) and breast (MCF-7) cancer cell lines. The target compound’s acetyl and phenyl groups may enhance cytotoxicity by improving membrane permeability or inhibiting key enzymes like PI3K/mTOR, as seen in structurally related dual inhibitors such as XIN-10 (). However, specific activity data for the target compound remain unreported .

Antitubercular Activity

Thiophenylthiazole-urea derivatives (e.g., TTU14–TTU16) were evaluated against Mycobacterium tuberculosis H37Rv using the MABA protocol. The target compound’s acetyl group could similarly enhance bioavailability .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in TTU8) lower melting points and solubility compared to electron-donating groups (e.g., –OCH₃ in TTU15) .

Bioactivity Trends : Thiophen-2-yl and thiazole moieties are critical for antimicrobial and anticancer activity, as seen in compounds like 5h (IC₅₀ = 217–219°C) and TTU16 .

Structural Flexibility : The urea bridge allows for modular substitution, enabling optimization of pharmacokinetic properties without altering core bioactivity .

Biological Activity

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic compound that belongs to the class of thiazole derivatives. This article explores its biological activities, particularly its anticancer, antibacterial, and enzyme inhibition properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12N2OS2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}\text{S}_2

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
A549 (Lung)62.5
HepG2 (Liver)50.0
HCT116 (Colon)45.0

The compound exhibited an IC50 value of 62.5 µM against A549 lung cancer cells, which is comparable to standard chemotherapeutics like cisplatin (IC50 = 45.88 µM) . Additionally, it showed promising results against HepG2 and HCT116 cell lines, indicating its potential as an anticancer agent.

2. Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. Studies indicate that compounds with similar structures demonstrate significant activity against various bacterial strains.

Table 2: Antibacterial Activity of Thiazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may possess considerable antibacterial activity, making it a candidate for further investigation in infectious disease treatment.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, its inhibitory effects on urease and acetylcholinesterase have been documented.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Urease21.25
Acetylcholinesterase15.0

The compound demonstrated a notable inhibitory effect on urease with an IC50 of 21.25 µM, indicating its potential as a therapeutic agent for conditions like urea cycle disorders and certain infections.

Case Studies

Several case studies have illustrated the effectiveness of thiazole derivatives in clinical settings:

  • Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer treated with thiazole derivatives showed a significant reduction in tumor size compared to traditional therapies .
  • Antibacterial Efficacy : Another study focused on the use of thiazole derivatives in treating bacterial infections in diabetic patients, resulting in improved wound healing and reduced infection rates .

Q & A

Q. What are the established synthetic routes for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-yl)urea, and what reaction conditions optimize yield?

The synthesis of urea derivatives typically involves coupling isocyanates with amines. For this compound, a plausible route involves reacting 5-acetyl-4-phenylthiazol-2-yl isocyanate with thiophen-2-ylamine under inert conditions (e.g., dry dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Reaction optimization includes:

  • Temperature : Reflux conditions (80–110°C) to enhance reactivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Catalysis : Lewis acids like ZnCl₂ could accelerate cyclization steps for the thiazole moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR :
    • ¹H NMR : Thiophene protons (δ 6.8–7.5 ppm) and acetyl methyl groups (δ 2.5–2.8 ppm).
    • ¹³C NMR : Carbonyl signals (urea C=O at ~155–160 ppm; acetyl C=O at ~200 ppm) .
  • FT-IR : Urea N–H stretches (~3250–3350 cm⁻¹) and C=O vibrations (~1650–1700 cm⁻¹) .
  • UV-Vis : Conjugation between thiophene and thiazole rings may show absorption at λₘₐₓ 280–320 nm .

Q. How does the thiophene-thiazole-urea scaffold influence physicochemical properties relevant to drug discovery?

  • Lipophilicity : The thiophene and phenyl groups increase logP, enhancing membrane permeability.
  • Hydrogen bonding : Urea moiety provides H-bond donors/acceptors, critical for target binding.
  • Planarity : Thiazole-thiophene conjugation may restrict rotational freedom, improving binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s biological targets?

  • Step 1 : Synthesize analogs with modifications to:
    • Thiophene substituents (e.g., halogenation at the 5-position).
    • Urea linker replacement (e.g., thiourea or amide).
  • Step 2 : Assay against target enzymes (e.g., kinases) using dose-response curves (IC₅₀ determination).
  • Step 3 : Cross-validate with computational docking to identify key binding interactions (e.g., π-stacking with phenyl groups) .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Experimental Replication : Use randomized block designs with split-plot arrangements to account for variables like solvent effects or assay plate positioning .
  • Statistical Analysis : Apply ANOVA to isolate confounding factors (e.g., batch-to-batch purity variations).
  • Orthogonal Assays : Confirm inhibitory activity using both enzymatic and cell-based assays .

Q. How can computational chemistry predict metabolic stability and toxicity of this compound?

  • ADMET Prediction : Use tools like SwissADME to estimate:
    • Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
    • hERG channel binding (cardiotoxicity potential).
  • Metabolic Pathways : Simulate phase I/II metabolism (e.g., acetyl group hydrolysis via esterases) using Schrödinger’s QikProp .

Q. What strategies mitigate synthetic challenges, such as low yields in urea bond formation?

  • Alternative Coupling Reagents : Replace isocyanates with carbodiimides (e.g., EDC/HOBt) for milder conditions.
  • Microwave Assistance : Reduce reaction time (30 mins vs. 24 hrs) and improve yield by 15–20% .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate urea products from thiourea byproducts .

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